3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid
Description
3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid is a sulfamoyl-substituted thiophene derivative characterized by a furan-2-ylmethyl group attached to the sulfamoyl moiety at the 3-position of the thiophene ring, with a carboxylic acid group at the 2-position. Its molecular formula is inferred as C₁₀H₉NO₅S₂ (molecular weight: 287.3 g/mol), derived from structural analogs . The compound’s design integrates a thiophene core—a heterocyclic aromatic system known for electronic tunability—with a sulfamoyl group, which often enhances binding affinity in medicinal chemistry contexts . While direct toxicological data for this compound are unavailable, structurally related thiophene derivatives, such as thiophene fentanyl analogs, highlight the need for cautious handling due to understudied hazards .
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfamoyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S2/c12-10(13)9-8(3-5-17-9)18(14,15)11-6-7-2-1-4-16-7/h1-5,11H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVAUTPGMXILEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with furan-2-ylmethylamine in the presence of a sulfonyl chloride reagent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid with five analogs, emphasizing substituent effects, physicochemical properties, and biological relevance.
Structural and Molecular Comparisons
Physicochemical Properties
- Melting Points : While data for the target compound are lacking, analogs like 3-thiophenecarboxylic acid exhibit melting points of 137–142°C , suggesting that bulkier substituents (e.g., sulfamoyl groups) may increase melting points due to hydrogen bonding.
- Solubility : The carboxylic acid group confers water solubility, but lipophilic substituents (e.g., 4-chlorophenyl) reduce aqueous solubility. Methyl ester derivatives (e.g., ) further enhance lipid solubility .
Critical Analysis of Evidence and Limitations
- Data Gaps : Direct experimental data (e.g., melting points, toxicity) for the target compound are absent, necessitating reliance on structural analogs .
- Contradictions : While sulfamoyl-substituted thiophenes are explored for medicinal applications (e.g., β-lactamase inhibition ), associated hazards (e.g., Thiophene fentanyl’s toxicity ) underscore the need for rigorous safety profiling.
- Synthetic Challenges : Substituent steric effects (e.g., furan vs. chlorophenyl groups) may influence reaction yields or purification steps .
Biological Activity
3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid (CAS Number: 944894-40-0) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining a thiophene ring with a sulfamoyl group and a furan moiety. Its molecular formula is C13H12N2O4S, with a molecular weight of 287.31 g/mol. The presence of these functional groups contributes to its reactivity and potential therapeutic applications.
Biological Activities
Preliminary studies indicate that 3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid exhibits significant biological activity, particularly in the following areas:
1. Antimicrobial Activity
Research has suggested that compounds similar to 3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid may possess antimicrobial properties. For instance, furan-based compounds have been noted for their effectiveness against various bacterial strains, including Staphylococcus aureus and Neisseria gonorrhoeae .
2. Anti-inflammatory Properties
The compound's structural components may contribute to anti-inflammatory effects. Several studies have investigated the role of sulfamoyl groups in modulating inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases .
3. Antitubercular Activity
Furan derivatives have been explored as potential antitubercular agents, targeting the iron acquisition mechanisms in mycobacterial species. The interaction of these compounds with specific enzymes involved in mycobacterial metabolism could provide insights into their therapeutic potential against tuberculosis .
The biological activity of 3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid is likely mediated through its interaction with specific molecular targets, including enzymes and receptors. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes in bacterial metabolism, which could be a pathway for its antimicrobial effects.
- Receptor Modulation : The compound may bind to receptors involved in inflammatory responses, altering their activity and contributing to anti-inflammatory effects.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Nitrophenylsulfamoylthiophene-2-carboxylic acid | Nitro group substitution | Exhibits different electronic properties |
| 4-Methylbenzenesulfonamide | Sulfonamide group | Lacks thiophene and furan moieties |
| Furoic acid | Furan ring without sulfamoyl or thiophene | Simpler structure, primarily used as a precursor |
The combination of the furan and thiophene rings with a sulfamoyl group makes 3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid distinct from other compounds, potentially leading to unique biological activities not observed in similar molecules .
Research Findings and Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Studies : Various synthetic routes have been developed for producing high-purity 3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid. These methods often involve reactions between thiophene derivatives and furan-based amines under controlled conditions .
- Biological Evaluations : Preliminary evaluations demonstrated that this compound exhibits promising antimicrobial activity against certain bacterial strains, suggesting its potential as a lead compound for drug development .
- Mechanistic Insights : Ongoing research aims to elucidate the specific interactions between this compound and its biological targets, which is essential for understanding its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid, and what reagents are critical for its preparation?
- Methodological Answer : The compound can be synthesized via a sulfonamide coupling reaction. A typical approach involves reacting 3-chlorosulfonyl-thiophene-2-carboxylic acid methyl ester with furan-2-ylmethylamine, followed by hydrolysis of the methyl ester to yield the carboxylic acid. For example, similar sulfamoyl-thiophene derivatives (e.g., compounds 10 and 11 in ) were synthesized using this method, with yields varying based on the amine nucleophilicity and reaction conditions (e.g., THF as solvent, room temperature, 12–24 hours). Post-synthesis, hydrolysis with NaOH or LiOH converts the ester to the carboxylic acid .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- 1H NMR : Look for signals corresponding to the furan ring (δ ~6.3–7.4 ppm for protons on the furan moiety) and the thiophene ring (δ ~7.0–8.1 ppm for aromatic protons). The sulfonamide NH proton typically appears as a broad singlet at δ ~10.5 ppm .
- Mass Spectrometry (MS) : Confirm the molecular ion peak ([M+H]+ or [M−H]−) matching the molecular weight (calculated from C11H9NO5S2). High-resolution MS is preferred for precise mass confirmation .
- IR Spectroscopy : Key peaks include the carboxylic acid O–H stretch (~2500–3000 cm⁻¹), sulfonamide S=O stretches (~1150–1350 cm⁻¹), and thiophene/furan C–H stretches .
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) during sulfonamide formation reduce side reactions, as seen in the synthesis of compound 5A (45% yield at 0°C vs. 78% for compound 11A at room temperature) .
- Solvent Selection : Polar aprotic solvents like THF or DMF enhance nucleophilic substitution efficiency for sulfonamide bond formation .
- Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) can accelerate ester hydrolysis steps .
Advanced Research Questions
Q. How do electronic effects of substituents on the furan ring influence the compound’s reactivity in further derivatization?
- Methodological Answer : Electron-donating groups (e.g., methyl or methoxy substituents) on the furan ring increase the nucleophilicity of the sulfonamide nitrogen, facilitating electrophilic substitutions (e.g., alkylation or acylation). For example, in related thiophene sulfonamides, substituents at the para position of aromatic amines significantly altered reaction kinetics and product stability . Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. What strategies can resolve contradictions in biological activity data for this compound across different studies?
- Methodological Answer :
- Purity Verification : Use HPLC (>95% purity) and elemental analysis to confirm sample integrity, as impurities (e.g., unreacted starting materials) can skew bioactivity results .
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., incubation time, concentration ranges) across studies. For example, thiophene derivatives in showed variable antibacterial activity depending on Gram-positive vs. Gram-negative bacterial models.
- Mechanistic Profiling : Use target-specific assays (e.g., β-lactamase inhibition for sulfonamide derivatives ) to isolate the compound’s primary mode of action.
Q. How can computational modeling guide the design of derivatives with enhanced β-lactamase inhibitory activity?
- Methodological Answer :
- Docking Simulations : Model the compound’s interaction with β-lactamase active sites (e.g., TEM-1 or SHV-1) using software like AutoDock Vina. Focus on hydrogen bonding between the sulfonamide group and conserved residues (e.g., Ser70) .
- QSAR Analysis : Correlate structural features (e.g., logP, Hammett σ values) with inhibitory IC50 values from enzymatic assays. For example, electron-withdrawing groups on the thiophene ring improved activity in compound 11 (IC50 = 0.8 μM) compared to compound 10 (IC50 = 2.3 μM) .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?
- Methodological Answer :
- Purification Issues : Chromatography is impractical for large-scale synthesis. Instead, optimize crystallization conditions (e.g., using ethanol/water mixtures) to isolate the pure product .
- Byproduct Formation : Monitor for over-sulfonation byproducts via TLC during the sulfonylation step. Adjust stoichiometry (e.g., 1.2 equivalents of chlorosulfonyl reagent per amine) to minimize side reactions .
Q. How does the compound’s stability under physiological conditions impact its applicability as a therapeutic candidate?
- Methodological Answer :
- pH Stability Testing : Perform accelerated degradation studies in buffers (pH 1–9) at 37°C. Thiophene sulfonamides are typically stable at neutral pH but hydrolyze under strongly acidic/basic conditions .
- Plasma Stability : Incubate with human plasma and quantify degradation via LC-MS. Structural modifications (e.g., methyl groups on the furan ring) can enhance metabolic stability by reducing CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
